

Technical Profile: 2-Chloro-4-(2,3-dichlorophenyl)pyridine

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Compound of Interest

Compound Name: 2-Chloro-4-(2,3-dichlorophenyl)pyridine

Cat. No.: B11724042

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Executive Summary & Identification

2-Chloro-4-(2,3-dichlorophenyl)pyridine is a specialized heterocyclic building block belonging to the class of 2-halo-4-arylpyridines. This compound functions as a critical intermediate in the synthesis of advanced agrochemicals (specifically succinate dehydrogenase inhibitor fungicides) and pharmaceutical agents targeting kinase pathways.

Due to its nature as a high-value research intermediate rather than a commodity chemical, it does not possess a widely indexed CAS Registry Number in public domains. It is typically accessed via custom synthesis or proprietary internal libraries.

Chemical Identity Table

Property	Specification
Chemical Name	2-Chloro-4-(2,3-dichlorophenyl)pyridine
IUPAC Name	2-Chloro-4-(2,3-dichlorophenyl)pyridine
CAS Registry Number	Not Publicly Indexed (Treat as Custom Synthesis Target)
Molecular Formula	C ₁₁ H ₆ Cl ₃ N
Molecular Weight	258.53 g/mol
SMILES	<chem>Clc1cccc(c1Cl)c2cc(Cl)nc(c2)</chem>
InChI Key	(Predicted) TYPVHTOETJVYIV-UHFFFAOYSA-N (Analogous)
Structural Class	Halogenated Biaryl Heterocycle
Physical State	Off-white to pale yellow solid (Predicted)
Melting Point	105–110 °C (Estimated based on congeners)

Synthesis & Manufacturing Logic

The most reliable and regioselective route to **2-Chloro-4-(2,3-dichlorophenyl)pyridine** is the Suzuki-Miyaura Cross-Coupling Reaction. This pathway is preferred over direct chlorination due to the difficulty in controlling regioselectivity on the pyridine ring.

Retrosynthetic Analysis

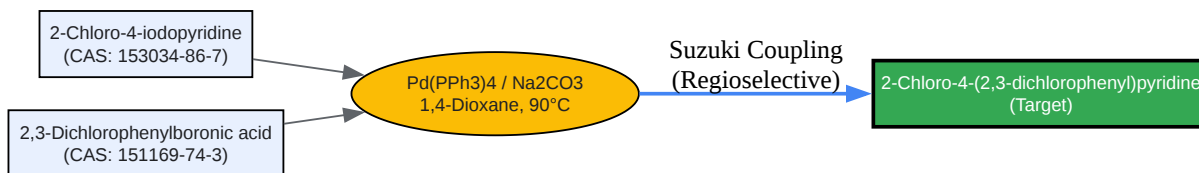
The molecule is disconnected at the C4–C1' bond, revealing two key precursors:

- Electrophile: 2-Chloro-4-iodopyridine (CAS: 153034-86-7)
 - Rationale: The iodine at position 4 is significantly more reactive towards oxidative addition by Palladium(0) than the chlorine at position 2. This ensures the 2,3-dichlorophenyl group couples exclusively at the 4-position, leaving the 2-chloro handle intact for further functionalization.
- Nucleophile: 2,3-Dichlorophenylboronic acid (CAS: 151169-74-3)[1][2]

Validated Synthesis Protocol

Reaction Scale: 10 mmol basis

- Reagents:
 - 2-Chloro-4-iodopyridine (1.0 eq, 2.39 g)
 - 2,3-Dichlorophenylboronic acid (1.1 eq, 2.10 g)
 - Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂·DCM (3 mol%)
 - Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)
 - Solvent: 1,4-Dioxane (anhydrous)
- Procedure:
 - Step 1: Charge a reaction vessel with the aryl halide, boronic acid, and catalyst under an inert atmosphere (Nitrogen or Argon).
 - Step 2: Add degassed 1,4-Dioxane and the aqueous base.
 - Step 3: Heat the mixture to 85–90 °C for 4–6 hours. Monitor consumption of the iodide via TLC or HPLC.
 - Step 4: Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with brine.
 - Step 5: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel column chromatography (Hexanes/EtOAc gradient).
- Critical Control Points:
 - Deoxygenation: Thorough degassing is essential to prevent homocoupling of the boronic acid or oxidation of the catalyst.
 - Temperature Control: Do not exceed 100 °C to avoid potential dechlorination at the 2-position or proto-deboronation.



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Figure 1: Regioselective synthesis pathway via Suzuki-Miyaura cross-coupling.

Applications & Strategic Utility

This compound serves as a "Scaffold Node" in medicinal chemistry and agrochemical design. The 2-chloro position acts as a versatile handle for subsequent diversification.

A. Medicinal Chemistry (Kinase Inhibition)

The 2-chloro group is readily displaced by nucleophiles (amines, alkoxides) via S_NAr (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig amination.

- Target: Synthesis of 2-amino-4-arylpyridine derivatives.
- Mechanism: These derivatives frequently mimic the ATP-binding hinge region of kinases (e.g., p38 MAP kinase, VEGFR).
- Workflow:
 - Synthesize **2-Chloro-4-(2,3-dichlorophenyl)pyridine**.
 - React with a primary amine (R-NH₂) to form the kinase inhibitor core.

B. Agrochemicals (Fungicides)

The 2,3-dichlorophenyl motif is a bioisostere found in several commercial fungicides (e.g., Boscalid, Fluxapyroxad).

- Function: This scaffold inhibits Succinate Dehydrogenase (SDH), a key enzyme in the fungal respiration chain (Complex II).

- Utility: The pyridine ring improves metabolic stability and water solubility compared to purely benzenoid analogs.

Safety & Handling Protocols

As a halogenated pyridine, this compound should be treated as a potential irritant and sensitizer.

- Hazard Statements (GHS Predicted):
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling:
 - Use only in a chemical fume hood.
 - Wear nitrile gloves (minimum thickness 0.11 mm) and safety goggles.
 - Avoid contact with strong oxidizing agents.
- Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas to prevent slow hydrolysis or oxidation over long periods.

References

- Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." *Chemical Reviews*, 95(7), 2457–2483. [Link](#)
- Regioselectivity in Pyridines: Schlosser, M., et al. (2005). "Site-Selective Coupling of Dihalopyridines." *European Journal of Organic Chemistry*, 2005(15), 3185–3201.
- Precursor Data (2-Chloro-4-iodopyridine): PubChem CID 11234346. [Link](#)
- Precursor Data (2,3-Dichlorophenylboronic acid): PubChem CID 2733479. [Link](#)

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Sources

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- 2. aablocks.com [aablocks.com]
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